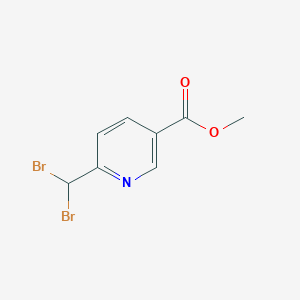

Methyl 6-(dibromomethyl)nicotinate

Description

Methyl 6-(dibromomethyl)nicotinate is a pyridine-derived ester featuring a dibromomethyl substituent at the 6-position of the nicotinate backbone. Dibromomethyl groups are highly reactive due to the electron-withdrawing nature of bromine, making such compounds valuable for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula |

C8H7Br2NO2 |

|---|---|

Molecular Weight |

308.95 g/mol |

IUPAC Name |

methyl 6-(dibromomethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)5-2-3-6(7(9)10)11-4-5/h2-4,7H,1H3 |

InChI Key |

LTQPTZCKCBJVET-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(dibromomethyl)nicotinate typically involves the bromination of methyl nicotinate. One common method includes the following steps:

Starting Material: Methyl nicotinate is used as the starting material.

Bromination: The methyl group at the 6-position is brominated using bromine (Br2) in the presence of a suitable solvent like glacial acetic acid.

Reaction Conditions: The reaction is carried out under controlled conditions to ensure selective bromination, resulting in the formation of Methyl 6-(dibromomethyl)nicotinate.

Industrial Production Methods: For industrial-scale production, the process involves similar steps but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(dibromomethyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of new derivatives with different functional groups.

Reduction: Formation of Methyl 6-methylnicotinate.

Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry: Methyl 6-(dibromomethyl)nicotinate is used as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity due to the presence of bromine atoms makes it valuable in constructing complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It is used in the development of drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of agrochemicals, such as pesticides and herbicides. Its reactivity allows for the creation of novel compounds with enhanced efficacy .

Mechanism of Action

The mechanism of action of Methyl 6-(dibromomethyl)nicotinate involves its interaction with specific molecular targets. The bromine atoms in the compound facilitate electrophilic substitution reactions, allowing it to modify biological molecules. This reactivity is harnessed in drug development to create compounds that can interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogenated Derivatives

Methyl 6-(Bromomethyl)Nicotinate

- Synthesis : Prepared in 66% yield via a general bromination procedure, yielding a white solid .

- Spectroscopic Data :

- Reactivity : The bromomethyl group facilitates nucleophilic substitutions, making it a precursor for further derivatization (e.g., azidation or amination).

Methyl 6-Chloronicotinate

- Applications: A key precursor for synthesizing pyrazolyl, aminomethyl, and other derivatives (e.g., Methyl 6-(1H-pyrazol-1-yl)nicotinate) .

- Synthesis : Reacts with heterocycles (e.g., pyrazoles) under heating (150°C) in dimethylformamide, though yields are modest (19% for pyrazolyl derivatives) .

- Comparison : Chlorine’s lower leaving-group ability compared to bromine may result in slower reaction kinetics but offers cost advantages in large-scale synthesis.

Alkyl-Substituted Derivatives

Methyl 6-Methylnicotinate

- Properties :

- Applications : Used topically for muscle and joint pain relief in creams and emulsions .

- Safety : Requires storage in cool, UV-protected environments due to sensitivity to light and humidity .

Methyl 6-(Aminomethyl)Nicotinate Hydrochloride

Heterocyclic and Fluorinated Derivatives

Methyl 6-(4-Benzyl-3-Ethoxy-5-Methyl-1H-Pyrazol-1-yl)Nicotinate (6n)

- Synthesis : 19% yield via nucleophilic aromatic substitution using methyl 6-chloronicotinate .

- HRMS : Calculated m/z 319.1559; Observed m/z 319.1532 .

- Comparison : Bulky pyrazolyl substituents may hinder reactivity but enhance target specificity in enzyme inhibition (e.g., DHODH inhibitors) .

Methyl 6-[2-(Trifluoromethoxy)Phenyl]Nicotinate

- Properties: Molecular formula C₁₄H₁₀F₃NO₃; MW 297.23 .

Tabulated Comparison of Key Compounds

Biological Activity

Methyl 6-(dibromomethyl)nicotinate is a derivative of nicotinic acid and has garnered attention for its potential biological activities. This compound's biological profile includes various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. Below, we explore the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

Methyl 6-(dibromomethyl)nicotinate consists of a nicotinic acid backbone with a dibromomethyl substituent at the 6-position. The molecular formula is CHBrNO, with a molecular weight of approximately 305.99 g/mol. The presence of bromine atoms enhances the compound's reactivity and potential biological interactions.

The precise mechanism of action for methyl 6-(dibromomethyl)nicotinate remains under investigation; however, it is hypothesized to involve:

- Vasodilation : Similar to other nicotinates, it may promote vasodilation through the release of prostaglandins, enhancing local blood flow. This effect could be beneficial in treating conditions related to poor circulation .

- Antiproliferative Effects : Research indicates that compounds similar to methyl 6-(dibromomethyl)nicotinate exhibit antiproliferative activity against cancer cells, potentially through pathways that inhibit cell division without affecting normal cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 6-(dibromomethyl)nicotinate. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

- Cytotoxicity Assays : In a screening of 400 compounds, methyl 6-(dibromomethyl)nicotinate was found to significantly reduce cell viability in multiple cancer cell lines, indicating strong cytotoxicity at concentrations as low as 10 μg/mL .

- Mechanistic Studies : Further investigations revealed that this compound inhibits mRNA expression of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. Specifically, it suppressed MMP13 and ADAMTS9 expression in IL-1β-stimulated cells .

Anti-inflammatory Activity

The anti-inflammatory properties of methyl 6-(dibromomethyl)nicotinate have also been documented:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound may modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

- Synergistic Effects : When combined with corticosteroids like betamethasone, methyl 6-(dibromomethyl)nicotinate demonstrated additive effects in reducing inflammation markers in treated cells .

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties:

- In vitro Testing : Methyl 6-(dibromomethyl)nicotinate has shown activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Data Summary

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells; reduces MMP expression |

| Anti-inflammatory | Modulates cytokine production; synergistic with corticosteroids |

| Antimicrobial | Exhibits activity against specific bacterial strains |

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of methyl 6-(dibromomethyl)nicotinate on OUMS27 cells, revealing significant cytotoxicity and downregulation of ECM-degrading enzymes following treatment with various concentrations .

- Combination Therapy : Research demonstrated enhanced therapeutic effects when methyl 6-(dibromomethyl)nicotinate was used alongside established anti-inflammatory drugs, showcasing its potential in combination therapies for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl nicotinate derivatives, such as Methyl 6-(dibromomethyl)nicotinate?

- Methodological Answer : Methyl nicotinate derivatives are typically synthesized via esterification, halogenation, or functional group interconversion. For example, Methyl 6-(hydroxymethyl)nicotinate can be synthesized from dimethyl 2,5-pyridinedicarboxylate through selective reduction, achieving ~94% yield . Bromination of hydroxymethyl or chloromethyl intermediates (e.g., using PBr₃ or dibromomethane) is a critical step for introducing dibromomethyl groups. Aqueous wash steps are essential to remove polar byproducts without chromatography .

Q. How is the purity and structure of Methyl 6-(dibromomethyl)nicotinate validated in synthetic workflows?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms esterification (e.g., methoxy carbonyl peaks at δ 3.9–4.1 ppm) .

- Mass Spectrometry : High-resolution ESI-TOF or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₈Br₂NO₂) .

- Elemental Analysis : Combustion analysis ensures >95% purity .

Advanced Research Questions

Q. What strategies optimize the bromination step in Methyl 6-(dibromomethyl)nicotinate synthesis to minimize dihalogenation byproducts?

- Methodological Answer : Controlled stoichiometry and low-temperature conditions (0–5°C) reduce over-bromination. Using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) enhances selectivity for monobrominated intermediates. Post-reaction, silica gel chromatography or recrystallization in ethanol/water mixtures isolates the dibrominated product .

Q. How do competing reaction pathways impact the yield of Methyl 6-(dibromomethyl)nicotinate during multi-step synthesis?

- Methodological Answer : Competing ester hydrolysis or pyridine ring oxidation can reduce yields. For instance, ester groups are sensitive to acidic/basic conditions; thus, neutral pH and anhydrous solvents (e.g., dichloromethane) are recommended during halogenation . Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify side reactions early .

Q. What spectroscopic techniques resolve structural ambiguities in dibromomethyl-substituted nicotinate derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves steric effects of dibromomethyl groups on the pyridine ring .

- 2D NMR (COSY, HSQC) : Differentiates between regioisomers (e.g., 6- vs. 4-substituted dibromomethyl) by correlating proton-proton and carbon-proton couplings .

- XAS (X-ray Absorption Spectroscopy) : Probes electronic environments of bromine atoms in solid-state samples .

Q. How can computational modeling assist in predicting reactivity trends for Methyl 6-(dibromomethyl)nicotinate in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-Br bonds, predicting susceptibility to Suzuki-Miyaura or Ullmann couplings. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction conditions .

Data Contradictions and Resolution

- vs. 17 : While reports a 94% yield for Methyl 6-(hydroxymethyl)nicotinate via dimethyl 2,5-pyridinedicarboxylate reduction, emphasizes aqueous washing to remove byproducts, suggesting potential variability in reaction scalability. Researchers should validate protocols under inert atmospheres to prevent oxidation .

- vs. 10 : uses methyl 6-(chloromethyl)nicotinate hydrochloride for ligand synthesis, whereas employs methyl 6-acyl derivatives for RXR agonists. These divergent applications highlight the compound’s versatility but require tailored purification methods (e.g., ion-exchange chromatography for hydrochloride salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.